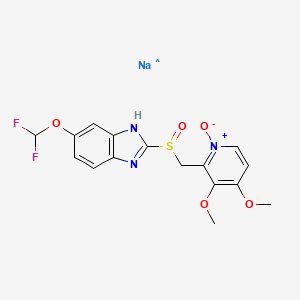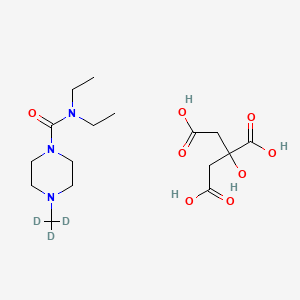
Fluorometholone Acetate 6,9(11)-diene Impurity
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluorometholone Acetate 6,9(11)-diene Impurity is a biochemical used for proteomics research . It has a molecular formula of C24H28O4 and a molecular weight of 380.48 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the molecular formula C24H28O4 . Further details about its structure can be found in databases like PubChem .Physical And Chemical Properties Analysis
This compound has a molecular formula of C24H28O4 and a molecular weight of 380.48 . More detailed physical and chemical properties can be found in databases like PubChem .Wissenschaftliche Forschungsanwendungen
Chromatographic Analysis and Kinetic Study : Hegazy et al. (2018) developed specific, sensitive, and precise stability-indicating chromatographic methods for determining Fluorometholone in the presence of its degradation products and impurities. This research is significant for ensuring the quality and safety of pharmaceutical formulations containing Fluorometholone (Hegazy et al., 2018).
Synthesis Methodology : Marcos-Escribano et al. (2009) described an efficient hydrogenation method for synthesizing Fluorometholone, demonstrating a significant advancement in the chemical production of this compound (Marcos-Escribano et al., 2009).
Stability-Indicating RP-HPLC Methods : El-Bagary et al. (2016) developed two stability-indicating reversed-phase liquid chromatographic methods for the determination of Fluorometholone in mixtures with other compounds. This research contributes to the understanding of Fluorometholone's stability in pharmaceutical preparations (El-Bagary et al., 2016).
Spectrophotometric Methods for Determination : Teja et al. (2017) developed spectrophotometric techniques for quantifying Fluorometholone in ophthalmic preparations. This research offers alternative methods for assessing Fluorometholone in medical formulations (Teja et al., 2017).
Generation of Nanocrystal Eye Drops : Baba et al. (2020) described the formulation of Fluorometholone nanocrystal eye drops and their metabolization to dihydrofluorometholone. This study contributes to the development of more effective ophthalmic formulations (Baba et al., 2020).
Comparative Efficacy Study : Price et al. (2014) conducted a randomized comparison of different Fluorometholone formulations in the postoperative management of Descemet membrane endothelial keratoplasty, contributing to the understanding of its therapeutic applications (Price et al., 2014).
Wirkmechanismus
Target of Action
Fluorometholone Acetate 6,9(11)-diene Impurity, also known as [(8S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-12,14,15,16-tetrahydro-8H-cyclopenta[a]phenanthren-17-yl] acetate, is a corticosteroid . Corticosteroids primarily target glucocorticoid receptors within cells . These receptors are found in the cytoplasm of many cell types and play a crucial role in reducing inflammation and immune responses .
Mode of Action
The compound enters target cells and binds to glucocorticoid receptors . This binding triggers a series of biochemical reactions that lead to the anti-inflammatory and immunosuppressive effects characteristic of corticosteroids . For instance, it has been found to be effective in reducing itching, tearing, and conjunctival hyperemia .
Biochemical Pathways
Upon binding to the glucocorticoid receptors, the compound-receptor complex translocates to the cell nucleus, where it regulates the transcription of target genes . This regulation affects various biochemical pathways, leading to reduced production of inflammatory mediators and suppression of immune responses .
Pharmacokinetics
It is known that corticosteroids like this compound can be absorbed systemically when administered topically . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would impact its bioavailability, efficacy, and potential side effects. For instance, fluorometholone, a related compound, has been noted for its low intraocular absorption, which can influence its ocular effects .
Result of Action
The primary result of the compound’s action is the reduction of inflammation and immune responses . This can lead to relief from symptoms in conditions such as post-operative ocular inflammation . Like other corticosteroids, it may also cause side effects such as increased intraocular pressure (iop) .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the pH, temperature, and presence of other substances can affect the compound’s stability and activity. Additionally, individual factors such as genetic variations and health status can influence how a person responds to the compound . Therefore, careful consideration of these factors is crucial when using this compound for therapeutic purposes.
Eigenschaften
IUPAC Name |
[(8S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-12,14,15,16-tetrahydro-8H-cyclopenta[a]phenanthren-17-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h6-7,9,12-13,18,20H,8,10-11H2,1-5H3/t18-,20+,22-,23+,24+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEQBLYWMQBSKU-JQGGBATGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C3CCC(C3(CC=C2C4(C1=CC(=O)C=C4)C)C)(C(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@H]2[C@@H]3CC[C@@]([C@]3(CC=C2[C@@]4(C1=CC(=O)C=C4)C)C)(C(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747806 |
Source


|
| Record name | 6-Methyl-3,20-dioxopregna-1,4,6,9(11)-tetraen-17-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
95955-20-7 |
Source


|
| Record name | 6-Methyl-3,20-dioxopregna-1,4,6,9(11)-tetraen-17-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-(3-(1,1-dimethyl-1,3,4,5-tetrahydrobenzo[c]oxepin-3-yl)styryl)-7-chloroquinoline](/img/structure/B586295.png)

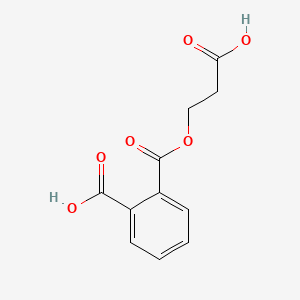
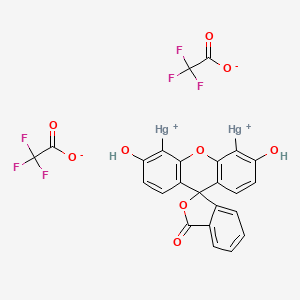

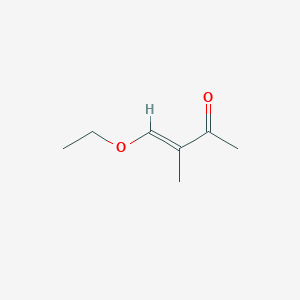

![(S)-N,N-Diisopropyl-3-[(5-methoxycarbonyl)-2-hydroxy)phenyl]-3-phenyl-propylamine](/img/structure/B586307.png)
